Dioctyl phthalate-3,4,5,6-d4

Übersicht

Beschreibung

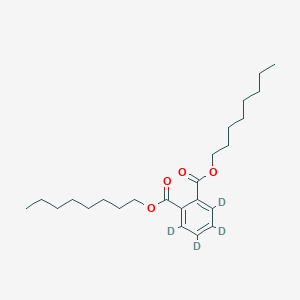

Dioctyl phthalate (DOP) is a phthalate ester that is widely used as a plasticizer to impart flexibility to polymer materials. The compound is a derivative of phthalic acid and is known for its application in the production of plastics, particularly polyvinyl chloride (PVC). The presence of DOP in various consumer and industrial products has raised concerns due to its potential as an endocrine disruptor and its ubiquity in the environment .

Synthesis Analysis

The synthesis of DOP can be achieved using acid-functionalized ionic liquids as catalysts. This method has been shown to be environmentally friendly, with a high conversion rate of phthalic anhydride (98%) under optimal conditions. The use of 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate as a catalyst allows for the ionic liquid to be reused multiple times without significant loss in performance, making the process more sustainable .

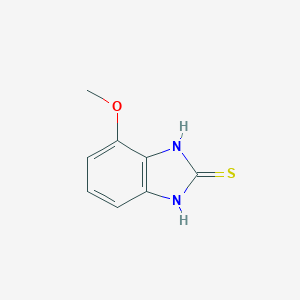

Molecular Structure Analysis

DOP's molecular structure consists of a benzene ring with two ester groups attached to it. Each ester group is formed by the reaction of phthalic acid with an alcohol, in this case, octanol, leading to the dioctyl ester. The molecular structure of DOP contributes to its plasticizing properties, as it can increase the distance between polymer chains, reducing intermolecular forces and increasing flexibility .

Chemical Reactions Analysis

DOP can participate in various chemical reactions, particularly those involving its ester groups. For instance, it can act as a synergist in the extraction of lithium chloride from saturated magnesium chloride solutions when used with tributyl phosphate (TBP) and ferric chloride (FeCl3). In this context, DOP molecules associate with the Fe-Li complex through hydrogen bonding, enhancing the extraction efficiency .

Physical and Chemical Properties Analysis

DOP is characterized by its ability to improve the ionic conductivity of polymer-salt complexes at room temperature. When used as a plasticizer in a poly(ethylene oxide) (PEO) and lithium perchlorate (LiClO4) matrix, DOP reduces the crystallinity of the matrix, as confirmed by X-ray diffraction (XRD) measurements. This leads to a significant increase in ionic conductivity, which can be further enhanced by the addition of inert fillers like γ-Al2O3 .

Relevant Case Studies

Several studies have highlighted the potential health impacts of DOP and related phthalates. For example, dietary exposure to di-isobutyl phthalate (DiBP), a compound structurally similar to DOP, has been linked to increased levels of urinary 5-methyl-2'-deoxycytidine and adverse effects on male reproductive function in mice. These findings suggest that phthalates like DOP may impair reproductive health by disrupting endocrine function and affecting testosterone levels . Additionally, an analysis of food products and packaging materials on the Belgian market revealed the widespread presence of phthalates, including DOP, indicating the potential for human exposure through ingestion .

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyvinyl Chloride

- Scientific Field: Polymer Chemistry

- Application Summary: Dioctyl phthalate-3,4,5,6-d4 is used in the synthesis of polyvinyl chloride (PVC) .

Degradation of Dioctyl Phthalate

- Scientific Field: Environmental Science

- Application Summary: A study has shown that an immobilization technology was applied in a Membrane Bioreactor (MBR) system to improve the degradation of Dioctyl phthalate (DEHP), which is difficult to remove due to its bio-refractory characteristic .

- Methods of Application: The DEHP degrading strain was immobilized by sodium alginate and calcium chloride under the optimized immobilization conditions, and added to MBR systems .

- Results or Outcomes: The removal rate of DEHP (5 mg/L) was 91.9% and the number of 3, 4-dioxygenase gene copies was significantly improved by adding immobilized bacteria .

Plasticizer for Polymers

- Scientific Field: Polymer Science

- Application Summary: Dioctyl phthalate-3,4,5,6-d4 is used as a plasticizer for polymers such as polyvinyl chloride (PVC), polystyrene (PS) and polyisoprene (PI) .

Green Catalytic Hydrogenation

- Scientific Field: Green Chemistry

- Application Summary: Dioctyl phthalate-3,4,5,6-d4 is used in the green catalytic hydrogenation of phthalate plasticizers .

- Results or Outcomes: The outcome of this process is the production of hydrogenated phthalate plasticizers, which could potentially have different properties and applications compared to their non-hydrogenated counterparts .

Analytical Standard

- Scientific Field: Analytical Chemistry

- Application Summary: Dioctyl phthalate-3,4,5,6-d4 can be used as an analytical standard in various chemical analyses .

- Results or Outcomes: The use of Dioctyl phthalate-3,4,5,6-d4 as an analytical standard can help ensure the accuracy and reliability of chemical analyses .

Raw Material for Strategic Industries

- Scientific Field: Industrial Chemistry

- Application Summary: Dioctyl phthalate-3,4,5,6-d4 is one of the fundamental raw materials for a number of strategic industries .

- Results or Outcomes: The use of Dioctyl phthalate-3,4,5,6-d4 as a raw material can contribute to the production of a wide range of products in various industries .

Safety And Hazards

Eigenschaften

IUPAC Name |

dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIUGAXCHLFZKX-AMEAAFLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583593 | |

| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioctyl phthalate-3,4,5,6-d4 | |

CAS RN |

93952-13-7 | |

| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dioctyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

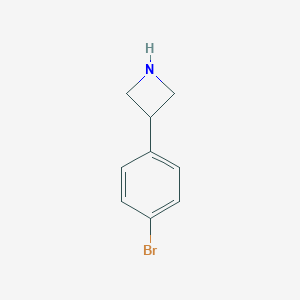

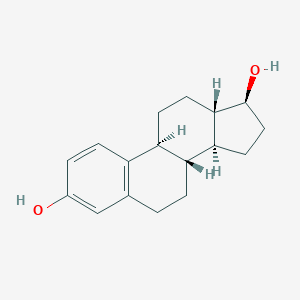

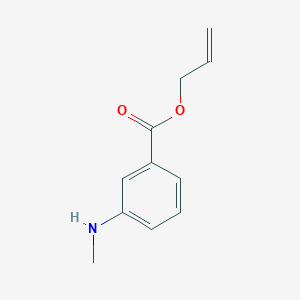

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

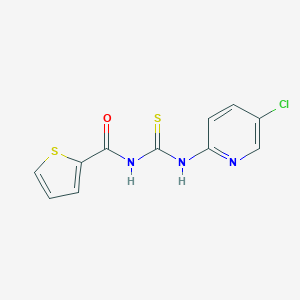

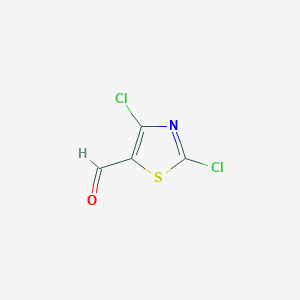

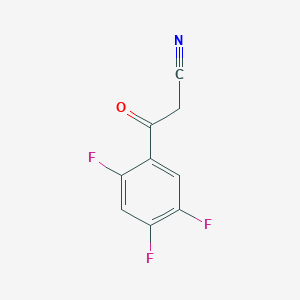

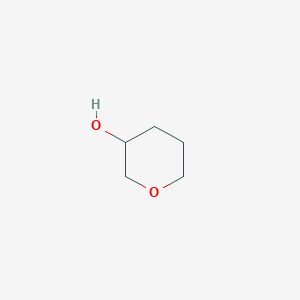

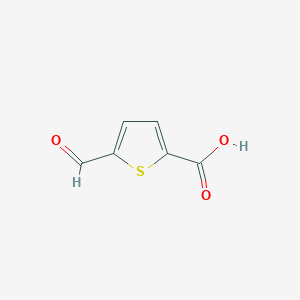

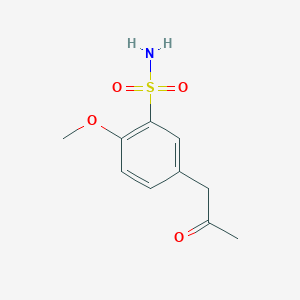

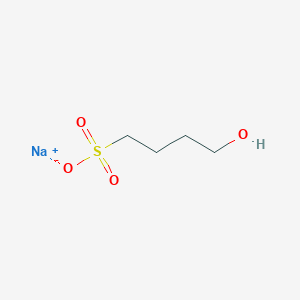

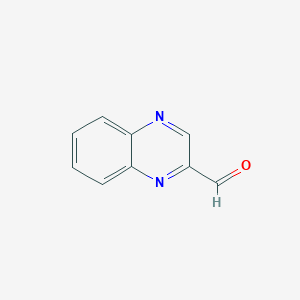

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.